Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major)
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Overview
Description
Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is a deuterated form of Chlorfenvinphos, an organophosphate compound. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The compound has a molecular formula of C12 D10 H4 Cl3 O4 P and a molecular weight of 369.632 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is synthesized by introducing deuterium atoms into the Chlorfenvinphos molecule. The synthesis involves the reaction of deuterated ethanol with 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate under controlled conditions. The reaction is typically carried out in the presence of a deuterium source and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of Chlorfenvinphos-D10 (Z/E 1/2) (E Major) follows a similar synthetic route as described above. The process is scaled up to produce larger quantities of the compound, ensuring high purity and consistency. The production involves rigorous quality control measures to maintain the deuterium content and the Z/E ratio of approximately 1/2, with the E isomer being the major component .
Chemical Reactions Analysis
Types of Reactions
Chlorfenvinphos-D10 (Z/E 1/2) (E Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of Chlorfenvinphos in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Chlorfenvinphos.
Industry: Used in the development and testing of pesticides and other agrochemicals.
Mechanism of Action
Chlorfenvinphos-D10 (Z/E 1/2) (E Major) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate compounds .
Comparison with Similar Compounds
Similar Compounds
Chlorfenvinphos: The non-deuterated form of Chlorfenvinphos-D10.
Diazinon: Another organophosphate insecticide with a similar mechanism of action.
Malathion: An organophosphate compound used as an insecticide with a similar inhibitory effect on acetylcholinesterase.
Uniqueness
Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is unique due to its stable isotope labeling, which allows for precise tracing and analysis in various scientific studies. The deuterium atoms provide a distinct advantage in mass spectrometry and nuclear magnetic resonance spectroscopy, making it a valuable tool in research .
Properties
Molecular Formula |
C12H14Cl3O4P |
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Molecular Weight |
369.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2 |
InChI Key |
FSAVDKDHPDSCTO-MKROIWPFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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